molecular formula C20H23NO B2465872 1-phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide CAS No. 512795-97-0

1-phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide

Cat. No.: B2465872
CAS No.: 512795-97-0
M. Wt: 293.41
InChI Key: PNOFMFVWEVFLAS-UHFFFAOYSA-N
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Description

1-Phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide is a synthetic compound that belongs to the class of carboxamides This compound is characterized by a cyclopentane ring attached to a carboxamide group, with phenyl and phenylethyl substituents

Preparation Methods

The synthesis of 1-phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with phenylmagnesium bromide to form 1-phenylcyclopentanol. This intermediate is then reacted with 2-phenylethylamine in the presence of a dehydrating agent such as thionyl chloride to yield the desired carboxamide.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions typically include controlled temperatures, solvents like dichloromethane or toluene, and catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

1-Phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the phenyl or phenylethyl groups can be replaced by other substituents using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, acetone), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-Phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide can be compared with other similar compounds, such as:

    N-phenyl-N-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide: This compound has a similar structure but with a piperidine ring instead of a cyclopentane ring.

    N-phenyl-N-(2-phenylethyl)piperidin-4-yl]prop-2-enamide:

The uniqueness of this compound lies in its specific ring structure and substituents, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c22-19(21-16-13-17-9-3-1-4-10-17)20(14-7-8-15-20)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOFMFVWEVFLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001330864
Record name 1-phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

512795-97-0
Record name 1-phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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